4-(1-Methyl-1-pyrrolidin-1-iumyl)-9-bicyclo[3.3.1]nonanol
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Overview
Description
4-(1-methyl-1-pyrrolidin-1-iumyl)-9-bicyclo[3.3.1]nonanol is a N-alkylpyrrolidine.
Scientific Research Applications
1. Enamine Chemistry and Stereoselective Synthesis
- The chemistry of pyrrolidine, a component of the compound , has been extensively studied in enamine chemistry. Pyrrolidine enamines of cyclohexanone show high diastereoselectivity in the synthesis of bicyclic ketones (Andrew, Mellor, & Reid, 2000).
2. Regio- and Stereo-Chemistry in Organic Reactions
- Pyrrolidinyl compounds, closely related to the molecule , exhibit unique regio- and stereo-chemistry in reactions with various sulphones, demonstrating their potential in the synthesis of complex organic molecules (Fabrissin, Fatutta, Malusà, & Risaliti, 1980).
3. Polar Cycloaddition Reactions
- The synthesis of pyrrolidines, including those structurally related to the compound of interest, in [3+2] cycloaddition reactions reveals their importance in creating biologically active molecules used in medicine and industry (Żmigrodzka et al., 2022).
4. Higher Ring Systems in Organic Synthesis
- The compound’s structural family has been used in forming higher ring systems like 1.3-dipyrrolidino-2-oxaadamantane, demonstrating the versatility of pyrrolidine derivatives in complex organic syntheses (Stetter & Komorowski, 1971).
5. Conformation Studies in Organic Chemistry
- Studies on bicyclic compounds similar to the one offer insights into the conformation of organic molecules, aiding in understanding chemical reactivity and molecular design (Casarini, Rosini, Grilli, Lunazzi, & Mazzanti, 2003).
6. Novel Approaches in Organic Synthesis
- Bicyclic compounds, akin to the one , are synthesized using various novel methods, such as four-component bicyclizations, to create skeletally diverse derivatives with potential applications in drug design and material science (Tu et al., 2014).
properties
Product Name |
4-(1-Methyl-1-pyrrolidin-1-iumyl)-9-bicyclo[3.3.1]nonanol |
---|---|
Molecular Formula |
C14H26NO+ |
Molecular Weight |
224.36 g/mol |
IUPAC Name |
2-(1-methylpyrrolidin-1-ium-1-yl)bicyclo[3.3.1]nonan-9-ol |
InChI |
InChI=1S/C14H26NO/c1-15(9-2-3-10-15)13-8-7-11-5-4-6-12(13)14(11)16/h11-14,16H,2-10H2,1H3/q+1 |
InChI Key |
XPLDIPBUNDHFNG-UHFFFAOYSA-N |
Canonical SMILES |
C[N+]1(CCCC1)C2CCC3CCCC2C3O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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